N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
Overview
Description
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a thiazolyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dimethylphenyl isothiocyanate with an appropriate amine under reflux conditions.
Bromination: The bromophenyl group is introduced by brominating aniline using bromine in the presence of a catalyst such as iron(III) bromide.
Urea Formation: The final step involves the reaction of the brominated aniline with the thiazole derivative in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiazole groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea: Similar structure but with a fluorine atom instead of bromine.
N-(2-methylphenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The combination of the bromophenyl and thiazole groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-11-7-8-13(12(2)9-11)16-10-24-18(21-16)22-17(23)20-15-6-4-3-5-14(15)19/h3-10H,1-2H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWWOCNKXGFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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